![molecular formula C15H14Cl2N2 B1281272 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride CAS No. 878748-66-4](/img/structure/B1281272.png)
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride
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Overview
Description
The compound 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The benzimidazole derivatives are of significant interest due to their potential pharmacological properties, including antibacterial and antihypertensive activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. For instance, 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole was synthesized through a reaction involving elemental analyses and 1H-NMR, with the benzimidazole ring system being planar as expected . Another method described for synthesizing 2-arylmethyl-1H-benzoimidazoles is the melting synthesis, which offers advantages such as simplicity, short reaction time, easy purification, and higher yield .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using techniques like X-ray crystallography, NMR, and FT-IR. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was found to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds . Similarly, the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole revealed that the molecules are arranged in rows running parallel to the b-axis .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including those that lead to the formation of potential angiotensin II receptor antagonists with antihypertensive activity. The synthesis of such compounds involves the condensation of 4-chloro-o-Phenylenediamine with anthranilic acid and different aryl aldehydes compounds with a biphenyl tetrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are characterized by their spectroscopic data and biological activities. The title compound in one study was screened for its antibacterial activity, showing promise as a potential antibacterial agent . In another study, benzimidazole derivatives were evaluated for their antihypertensive activity, with all synthesized compounds showing significant effects in lowering blood pressure . Additionally, the corrosion inhibition properties of benzimidazole derivatives on iron in acidic solutions have been investigated, demonstrating their potential as corrosion inhibitors .
Scientific Research Applications
Synthesis and Antifungal Activity
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is utilized in the synthesis of antifungal agents. A study showed that derivatives synthesized from this compound exhibited significant antifungal activity against various pathogens, sometimes surpassing the effectiveness of standard fungicides (Zhou, Li, Zhang, & Jiang, 2013).
Molecular Structure and Antibacterial Activity
Extensive structural studies on this compound were performed using various analytical methods. These studies are crucial in understanding its potential in antibacterial applications. The compound has shown effectiveness as an antibacterial agent compared to standard antibiotics (Ghani & Mansour, 2012).
Catalytic Activation and Ligand Synthesis
This compound plays a significant role in the formation of ligands for catalytic applications. It is involved in reactions leading to the creation of unsymmetrical bidentate chalcogen ligands, which are vital in catalysis (Sharma, Joshi, Sharma, Gupta, & Singh, 2014).
Luminescent Properties in Iridium Complexes
The compound is used in synthesizing iridium complexes with reduced concentration quenching effect, showing potential in fabricating non-doped electrophosphorescence devices. Its role in enhancing photoluminescence in solid state is notable (Zhang, Li, & Wang, 2013).
Corrosion Inhibition
This compound derivatives have been studied for their effectiveness in inhibiting the corrosion of metals in acidic environments. This research is crucial for industrial applications, where corrosion resistance is essential (Khaled, 2003).
Synthesis of Heterocyclic Compounds
This compound is instrumental in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The research explores its role in creating new chemical entities with potential therapeutic benefits (Lei, Li, Ding, & Wu, 2013).
Neuroprotective Potential
Research has explored the synthesis and evaluation of derivatives for neuroprotective applications, showcasing the compound's potential in treating neurological conditions (Baudy et al., 2001).
Antihypertensive Activity
This compound is used in synthesizing derivatives with potent antihypertensive effects, suggesting its role in the development of new cardiovascular drugs (Sharma, Kohli, & Sharma, 2010).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNGUVFJAVOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495221 |
Source
|
Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878748-66-4 |
Source
|
Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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